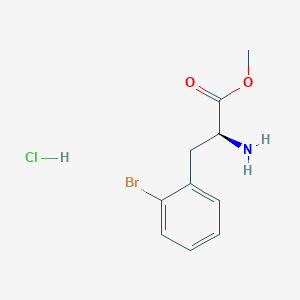

(S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride

Description

(S)-Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a bromine substituent at the ortho position of the phenyl ring. Its structure consists of a propanoate backbone with an amino group at the second carbon and a 2-bromophenyl moiety at the third carbon, esterified as a methyl ester and stabilized as a hydrochloride salt. This compound is synthesized via a reaction involving thionyl chloride and methanol, a method commonly used for amino acid ester hydrochlorides .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(2-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONHJWCWYGBEPT-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(2-bromophenyl)propanoic acid and methanol.

Esterification: The carboxylic acid group of (S)-2-amino-3-(2-bromophenyl)propanoic acid is esterified using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt of (S)-methyl 2-amino-3-(2-bromophenyl)propanoate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for esterification and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary amines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Hydrolysis: Formation of (S)-2-amino-3-(2-bromophenyl)propanoic acid.

Scientific Research Applications

(S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is employed in studies investigating the interaction of chiral molecules with biological targets.

Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The following table summarizes key analogs differing in phenyl ring substituents:

Functional Group and Backbone Modifications

- Indole-containing analogs: Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (C13H15ClN2O2) replaces the bromophenyl group with an indole ring. This modification enhances π-π stacking interactions, relevant in receptor binding .

Research Findings and Trends

- Electronic Effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the phenyl ring compared to electron-donating groups (e.g., methoxy), influencing reactivity in cross-coupling reactions .

- Biological Activity : Fluorophenyl and indole-containing analogs demonstrate higher cellular uptake in antiviral assays compared to bromophenyl derivatives .

- Solubility : Hydroxyl and dihydroxyphenyl analogs exhibit superior aqueous solubility, making them preferable for formulations requiring high bioavailability .

Biological Activity

(S)-Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride, often referred to as a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C10H12BrClN2O2

- Molecular Weight : Approximately 294.57 g/mol

- Structure : The compound features an amino group, a bromophenyl moiety, and a methyl ester functionality, which contribute to its diverse biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromophenyl group enhances binding affinity to proteins and enzymes, while the amino and ester groups increase reactivity and solubility.

- Enzyme Interaction : The compound may act as a ligand for specific enzymes, influencing their catalytic activities.

- Protein-Ligand Interactions : Its structural characteristics allow it to modulate protein functions, which is crucial in pharmacological research.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example:

- Mechanism : Some derivatives have shown effectiveness in inhibiting monoacylglycerol lipase (MAGL), which is involved in cancer progression by modulating lipid signaling pathways .

- Case Study : In vitro studies demonstrated that certain brominated phenyl derivatives induced apoptosis in cancer cell lines more effectively than standard treatments like bleomycin .

Neuropharmacological Effects

The compound's potential role in neuropharmacology has also been examined:

- Cholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital targets in Alzheimer's disease therapy .

- Cognitive Enhancement : By modulating cholinergic signaling, these compounds may enhance cognitive functions, warranting further investigation into their therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Starting Material Preparation : Deriving from 2-bromophenylacetic acid.

- Amidation and Reduction : Converting the acid to an amide followed by reduction to yield the corresponding amine.

- Esterification : Esterifying the amine with methanol under acidic conditions to form the methyl ester.

Comparative Studies

Comparative analyses with other similar compounds highlight the unique biological profile of this compound:

| Compound | Activity | Notes |

|---|---|---|

| (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate | Moderate anticancer activity | Similar structure but different substitution pattern |

| 3-Amino-3-(4-bromophenyl)propanoic acid | Lower bioactivity | Hydrolyzed form with less potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.